molecular formula C23H25BrN2O2 B14776928 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole

2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole

Cat. No.: B14776928
M. Wt: 441.4 g/mol
InChI Key: ALBFFLVOJHYXTC-UHFFFAOYSA-N
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Description

2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole is a complex organic compound featuring a combination of bromine, methyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the bromine and methyl groups through electrophilic aromatic substitution reactions. The oxazole rings are then formed via cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-4’,4’'-dimethoxytriphenylamine
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole stands out due to its dual oxazole rings and the presence of both bromine and methyl groups

Properties

Molecular Formula

C23H25BrN2O2

Molecular Weight

441.4 g/mol

IUPAC Name

2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C23H25BrN2O2/c1-14-11-15(9-10-18(14)24)19-16(20-25-22(2,3)12-27-20)7-6-8-17(19)21-26-23(4,5)13-28-21/h6-11H,12-13H2,1-5H3

InChI Key

ALBFFLVOJHYXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC=C2C3=NC(CO3)(C)C)C4=NC(CO4)(C)C)Br

Origin of Product

United States

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